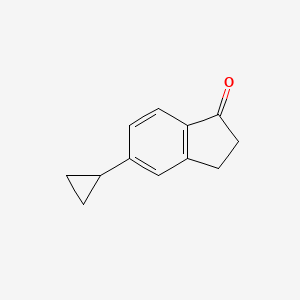

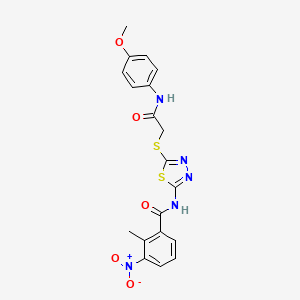

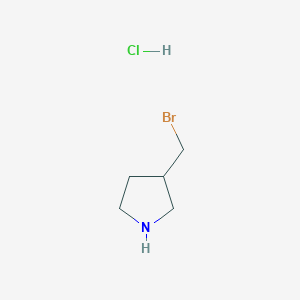

![molecular formula C17H14Cl2N2O B2540530 (3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 159799-55-0](/img/structure/B2540530.png)

(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated aromatic compounds often involves condensation reactions, cycloadditions, or reactions with Grignard reagents. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3-dipolar cycloaddition . Similarly, benzene-1,3,5-triyltris((4-chlorophenyl)methanone) was synthesized through a condensation reaction in glacial acetic acid . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was elucidated using NMR, IR, MS spectra, and X-ray diffraction crystallography . These techniques could be employed to determine the molecular structure of the compound .

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in various chemical reactions, including halogen bonding, as observed in the study of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), where halogen bonds were detected in the solid-state structures . The compound of interest may also exhibit similar reactivity patterns, including halogen bonding and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds can be explored through computational methods such as Density Functional Theory (DFT) calculations. For instance, the antioxidant and antimicrobial activities of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole were determined using DFT calculations and experimental methods . Similarly, the electronic and chemical reactivity studies of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone were carried out using DFT, providing insights into the molecule's stability and reactivity . These approaches could be applied to analyze the physical and chemical properties of the compound of interest.

Aplicaciones Científicas De Investigación

Environmental Implications and Biodegradation

Chlorophenols, including compounds like 3-chlorophenol, have been extensively reviewed for their impact on aquatic environments. They exhibit moderate to significant toxicity towards mammalian and aquatic life, depending on exposure levels and environmental conditions. However, their biodegradability varies, with some chlorophenols showing relatively low persistence due to the presence of adapted microflora capable of degrading these compounds. This dual nature of toxicity and biodegradability highlights the environmental relevance of chlorophenol derivatives, suggesting potential research applications in bioremediation and environmental toxicity studies (Krijgsheld & Gen, 1986).

Chemical and Pharmacological Properties

The core structure of pyridazinone is known for its involvement in the synthesis of various pharmacologically active compounds. Specific pyridazinone derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, showcasing the potential for therapeutic applications in pain and inflammation management. This underlines the possibility of exploring (3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone and its derivatives for similar pharmacological effects (Asif, 2016).

Potential for Radical Scavenging and Antioxidant Activities

Chromones and their derivatives, structurally related to the compound due to the presence of a benzopyran core, are known for their significant antioxidant properties. They act as radical scavengers, potentially offering protective effects against cell impairment and various diseases. This suggests research avenues into the antioxidant capacity of this compound, particularly in models of oxidative stress and related pathological conditions (Yadav et al., 2014).

Synthesis and Applications in Chemical Engineering

Given the structural complexity and potential for diverse biological activities, the synthetic methodologies and chemical modifications of compounds like this compound could be of significant interest. Research into efficient synthesis, functional group transformations, and derivatization could open new doors for the development of novel pharmaceuticals, agrochemicals, and materials (Sainsbury, 1991).

Propiedades

IUPAC Name |

(3-chlorophenyl)-[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c18-14-8-6-12(7-9-14)16-5-2-10-21(20-16)17(22)13-3-1-4-15(19)11-13/h1,3-4,6-9,11H,2,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNABPGYLAGPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

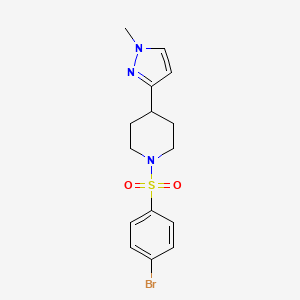

![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)

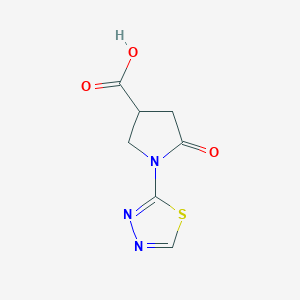

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)

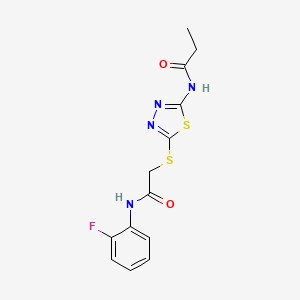

![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)